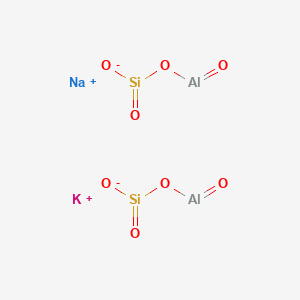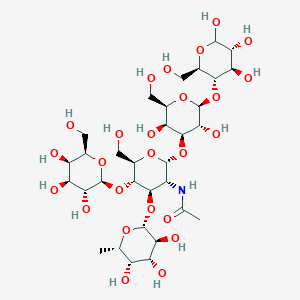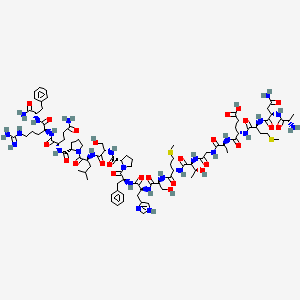![molecular formula C12H17NO2 B1518516 Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate CAS No. 1157956-62-1](/img/structure/B1518516.png)
Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate
Vue d'ensemble
Description
“Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate” is a chemical compound with the molecular formula C12H17NO2 . Its molecular weight is 207.27 . The IUPAC name for this compound is "methyl 4-amino-3-(isopropylamino)benzoate" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoate group (a benzene ring with a carboxylate group) and an isopropylamino group . The InChI code for this compound is "1S/C11H16N2O2/c1-7(2)13-10-6-8(11(14)15-3)4-5-9(10)12/h4-7,13H,12H2,1-3H3" .Physical And Chemical Properties Analysis
“this compound” is a powder . Unfortunately, the boiling point is not available . The melting point is between 49-52 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate derivatives are utilized in synthesizing various heterocyclic systems. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl variant were prepared from acetoacetic esters. These compounds served as reagents for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]pyridin-4-one, and 2H-1-benzopyran-2-ones, highlighting their versatility in heterocyclic chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Photopolymerization Studies
In photopolymerization research, derivatives of this compound have been studied for their potential as photoiniferters. For example, a new alkoxyamine bearing a chromophore group linked to the aminoxyl function was proposed for this purpose. This compound, under UV irradiation, decomposes to generate corresponding alkyl and nitroxide radicals. The compound's photophysical and photochemical properties undergo drastic changes upon UV exposure, making it a potential candidate for photoiniferter in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).
X-ray Crystallography and Computational Studies
This compound derivatives have also been subjects of X-ray crystallography and computational studies to understand their molecular structure and properties. For example, various cathinones and their aminium salts were characterized using techniques like FTIR, UV–Vis, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction. The geometries of these compounds were optimized using density functional theory (DFT), and electronic spectra were calculated, providing valuable insights into the molecular structure and electronic properties of these derivatives (Nycz et al., 2011).
Safety and Hazards
“Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Propriétés
IUPAC Name |
methyl 3-methyl-4-(propan-2-ylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)13-11-6-5-10(7-9(11)3)12(14)15-4/h5-8,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJWHSNUDASHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)

![(R)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B1518448.png)







